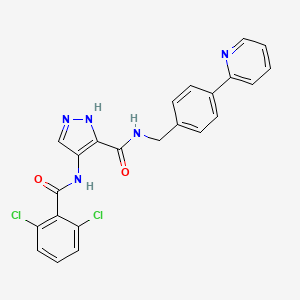

Cyclin K degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H17Cl2N5O2 |

|---|---|

Molecular Weight |

466.3 g/mol |

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-[(4-pyridin-2-ylphenyl)methyl]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C23H17Cl2N5O2/c24-16-4-3-5-17(25)20(16)22(31)29-19-13-28-30-21(19)23(32)27-12-14-7-9-15(10-8-14)18-6-1-2-11-26-18/h1-11,13H,12H2,(H,27,32)(H,28,30)(H,29,31) |

InChI Key |

DCPUWHPUJFAXLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of DDB1 in Molecular Glue-Induced Cyclin K Degradation: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism by which DNA Damage-Binding Protein 1 (DDB1) mediates the degradation of Cyclin K, a critical regulator of transcription. This process is initiated by a novel class of small molecules known as molecular glues, which have emerged as powerful tools for targeted protein degradation and hold significant promise for therapeutic development. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of oncology, chemical biology, and targeted protein degradation.

Executive Summary

Cyclin K, in partnership with Cyclin-Dependent Kinase 12 (CDK12), plays a crucial role in regulating transcriptional elongation. Dysregulation of the CDK12/Cyclin K complex is implicated in various cancers, making it an attractive therapeutic target. Recent discoveries have unveiled a unique mechanism for targeting Cyclin K for degradation via the ubiquitin-proteasome system. This process is orchestrated by molecular glues that induce the formation of a ternary complex between CDK12, DDB1, and Cyclin K. DDB1, as a component of the CUL4-RBX1 E3 ubiquitin ligase complex, then facilitates the polyubiquitination and subsequent proteasomal degradation of Cyclin K. This guide will dissect the molecular intricacies of this pathway, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying processes.

The Core Mechanism: DDB1 as a Mediator of Cyclin K Degradation

The degradation of Cyclin K is not a constitutive process but is instead induced by specific small molecules that act as "molecular glues." These compounds, such as HQ461, CR8, and SR-4835, function by physically bridging the CDK12/Cyclin K complex with the DDB1-CUL4-RBX1 E3 ubiquitin ligase.[1][2][3]

The canonical mechanism unfolds as follows:

-

Molecular Glue Binding: The molecular glue compound binds to the kinase domain of CDK12.[4]

-

Conformational Change and Neosurface Creation: This binding event induces a conformational change in CDK12, creating a novel protein surface.[4]

-

DDB1 Recruitment: This "neosurface" on CDK12 is then recognized by and binds to DDB1, an adaptor protein for the CUL4A/B E3 ubiquitin ligase.

-

Ternary Complex Formation: The interaction results in a stable ternary complex composed of the CDK12/Cyclin K complex, the molecular glue, and DDB1.

-

Cyclin K Ubiquitination: By bringing the E3 ligase machinery into close proximity with Cyclin K, DDB1 facilitates the transfer of ubiquitin molecules to Cyclin K.

-

Proteasomal Degradation: Polyubiquitinated Cyclin K is then recognized and degraded by the 26S proteasome.

Notably, this mechanism bypasses the need for a conventional substrate receptor (DCAF) that typically recruits substrates to the DDB1-CUL4 complex. Instead, the molecular glue essentially converts CDK12 into a substrate receptor for its own binding partner, Cyclin K.

Quantitative Data on Molecular Glue-Mediated Cyclin K Degradation

The efficacy of various molecular glues in promoting Cyclin K degradation has been quantified through different assays. The following table summarizes key performance metrics for some of the well-characterized compounds.

| Compound/Analog | Target Protein | E3 Ligase Recruited | DC50 (Cyclin K Degradation) | Dmax (Cyclin K Degradation) | Cell Line | Reference |

| HQ461 | Cyclin K (via CDK12) | CRL4-DDB1 | Not explicitly stated, but potent | >8-fold reduction after 4h | A549 | |

| HQ461 Analog 1 | Cyclin K (via CDK12) | CRL4-DDB1 | 0.3 µM | ~90% | HEK293T | |

| CR8 | Cyclin K (via CDK12) | CUL4-RBX1-DDB1 | Not explicitly stated | Not explicitly stated | Not specified | |

| SR-4835 | Cyclin K (via CDK12) | CUL4-RBX1-DDB1 | Not explicitly stated | Not explicitly stated | MDA-MB-231 | |

| S656 | Cyclin K (via CDK12) | CRL4 | Minimal degradation efficiency of 65% required to qualify as effective | Not explicitly stated | Not specified |

Experimental Protocols

The elucidation of the DDB1-mediated Cyclin K degradation pathway has been made possible through a series of key experiments. Detailed methodologies for two of the most critical assays are provided below.

Co-Immunoprecipitation of the DDB1-CDK12-Cyclin K Complex

This protocol is used to verify the formation of the ternary complex in the presence of a molecular glue.

Materials:

-

A549 3xFLAG-CDK12 knock-in cells

-

Anti-FLAG M2 antibody

-

Magnetic epoxy beads

-

IP buffer (50 mM HEPES, pH 7.4, 300 mM NaCl, 0.1% Tween-20)

-

Protease inhibitor cocktail

-

Molecular glue (e.g., HQ461) or DMSO

-

3xFLAG peptide

Procedure:

-

Antibody-Bead Conjugation: Couple the Anti-FLAG M2 antibody to magnetic epoxy beads.

-

Cell Lysis: Harvest and pulverize frozen A549 3xFLAG-CDK12 knock-in cells. Solubilize the cell powder in IP buffer supplemented with protease inhibitors.

-

Lysate Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Incubation with Molecular Glue: Treat the clarified lysates with the molecular glue or DMSO and incubate at 4°C.

-

Immunoprecipitation: Add the anti-FLAG-conjugated magnetic beads to the treated lysates and incubate to capture the 3xFLAG-CDK12 complex.

-

Washing: Wash the beads multiple times with IP buffer containing the molecular glue or DMSO to remove non-specific binders.

-

Elution: Elute the bound protein complexes from the beads using a 3xFLAG peptide solution.

-

Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against CDK12, Cyclin K, and DDB1 to detect the co-immunoprecipitated proteins.

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of Cyclin K to confirm that the molecular glue-induced CDK12-DDB1 interaction leads to its ubiquitination by the CRL4 E3 ligase complex.

Materials:

-

Purified recombinant proteins: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), Ubiquitin, CRL4-DDB1 complex (CUL4, RBX1, DDB1), and CDK12/Cyclin K complex.

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM ATP, 0.1 mM DTT).

-

Molecular glue (e.g., HQ461) or DMSO.

-

SDS-PAGE sample buffer.

Procedure:

-

Reaction Setup: In the reaction buffer, combine the purified recombinant E1, E2, ubiquitin, and the CRL4-DDB1 complex.

-

Substrate Addition: Add the CDK12/Cyclin K complex to the reaction mixture.

-

Initiation: Start the reaction by adding the molecular glue or DMSO.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Detection of Ubiquitination: Analyze the reaction products by SDS-PAGE and Western blotting. Probe with an anti-Cyclin K antibody to detect higher molecular weight bands corresponding to polyubiquitinated Cyclin K. An anti-ubiquitin antibody can also be used for detection.

Visualizing the Molecular Interactions and Workflows

To further clarify the complex processes involved in DDB1-mediated Cyclin K degradation, the following diagrams have been generated using Graphviz.

Signaling Pathway of Molecular Glue-Induced Cyclin K Degradation

Caption: Molecular glue-induced degradation of Cyclin K via DDB1.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for co-immunoprecipitation of the DDB1-CDK12-Cyclin K complex.

Conclusion and Future Directions

The discovery of DDB1's central role in the molecular glue-induced degradation of Cyclin K represents a significant advancement in the field of targeted protein degradation. This mechanism not only provides a novel strategy for therapeutically targeting the previously "undruggable" Cyclin K but also expands our understanding of the versatility of the DDB1-CUL4 E3 ligase complex. The development of more potent and selective molecular glues holds the potential to yield new cancer therapeutics, particularly for malignancies driven by transcriptional addiction. Future research will likely focus on optimizing the chemical properties of these molecular glues to enhance their efficacy and pharmacokinetic profiles, as well as exploring the broader applicability of this strategy to other protein targets. The detailed methodologies and conceptual frameworks presented in this guide are intended to facilitate these ongoing research and development efforts.

References

- 1. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]

A Technical Guide to the Structural Basis of Cyclin K Degrader Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin K, a crucial regulatory partner for cyclin-dependent kinases 12 and 13 (CDK12/13), plays a pivotal role in transcriptional regulation. The CDK12/Cyclin K complex phosphorylates the C-terminal domain of RNA Polymerase II, a process essential for the expression of genes involved in the DNA damage response and other core cellular functions. Given its significance, Cyclin K has emerged as an attractive therapeutic target in oncology.[1][2]

Targeted protein degradation (TPD) offers a novel therapeutic modality that eliminates target proteins rather than merely inhibiting them.[3] A prominent class of TPD agents are "molecular glues," small molecules that induce or stabilize interactions between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[1][4] Several chemically diverse compounds, many initially identified as kinase inhibitors, have been discovered to function as molecular glue degraders that specifically induce the degradation of Cyclin K.

This technical guide provides an in-depth examination of the structural and molecular principles governing the activity of Cyclin K degraders. We will detail the core mechanism of action, present key quantitative data on degrader potency, outline essential experimental protocols for their characterization, and visualize the critical pathways and workflows involved.

Core Mechanism: Hijacking the CUL4-DDB1 E3 Ligase

Cyclin K molecular glues do not directly bind to Cyclin K. Instead, they function by binding to the ATP pocket of its kinase partner, CDK12. This binding event creates a composite surface that recruits the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex. This induced ternary complex formation brings Cyclin K into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. Notably, CDK12 itself is largely spared from degradation and acts as a scaffold to facilitate the destruction of its cyclin partner. This mechanism effectively converts a kinase inhibitor into a neosubstrate receptor for the E3 ligase.

Structural Basis of Ternary Complex Formation

High-resolution crystal structures of the DDB1-degrader-CDK12/Cyclin K ternary complex have been instrumental in revealing the precise molecular interactions that drive degrader activity.

-

Degrader Binding: The core of the degrader molecule occupies the ATP-binding site of CDK12, interacting with the kinase hinge region, a common feature for kinase inhibitors.

-

The "Gluing" Moiety: A key structural feature is a solvent-exposed part of the degrader, often a planar aromatic group like a pyridine or benzimidazole ring, which acts as the "gluing" moiety. This group extends from the ATP pocket and fits into a shallow pocket on the surface of DDB1.

-

Key Interfacial Residue: A critical interaction for nearly all known Cyclin K degraders is the engagement of the Arginine 928 (Arg928) residue on DDB1. The gluing moiety forms favorable interactions—such as π-cation, hydrogen bonding, or hydrophobic interactions—with Arg928, effectively "gluing" CDK12 to DDB1.

-

Protein-Protein Interface: The degrader stabilizes a pre-existing, but weak, interaction surface between CDK12 and DDB1. The high degree of surface complementarity means that even small gluing moieties can sufficiently stabilize the complex to trigger degradation.

This structural understanding allows for the rational design of Cyclin K degraders. For instance, known CDK inhibitors can be converted into potent degraders by appending a suitable surface-exposed moiety capable of engaging DDB1.

Quantitative Analysis of Degrader Activity

The efficacy of Cyclin K degraders is assessed using several quantitative metrics. Cellular degradation is measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). The ability to form the ternary complex in vitro is often measured by EC₅₀ values from biophysical assays like TR-FRET. The binding affinity to the primary target (CDK12) is given by Kₑ values.

| Compound | Description | Assay Type | Value | Reference(s) |

| SR-4835 | CDK12 Inhibitor | Cellular Degradation (HiBiT) | DC₅₀: ~90 nM; Dₘₐₓ: >95% | |

| MR-1226 | Dinaciclib-based Degrader | Cellular Degradation | DC₅₀: 50 nM; Dₘₐₓ: >95% | |

| (R)-CR8 | Pan-CDK Inhibitor | Ternary Complex Affinity | Enhances CDK12-DDB1 binding from ~50 µM to low nM | |

| DS18 | SR-4835 Derivative | Ternary Complex (TR-FRET) | EC₅₀: 9 ± 0.2 nM | |

| HQ461 | Discovered via HTS | Ternary Complex (TR-FRET) | EC₅₀: 43 nM | |

| dCeMM2 | Discovered via Profiling | Ternary Complex (TR-FRET) | EC₅₀: 83 nM | |

| Compound 36 | Dinaciclib-based Degrader | Cellular Degradation | Strong degrader, effective CDK12 inhibitor | |

| Compound 40 | AT-7519-based Degrader | Cellular Degradation | Strong degrader, ~500-fold weaker CDK12 affinity vs. Cmpd 36 |

Note: Assay conditions and cell lines can vary between studies, affecting absolute values. The data illustrates the potent low-nanomolar activity achievable for both complex formation and cellular degradation.

Key Experimental Methodologies

Characterizing a novel Cyclin K degrader involves a series of biochemical and cellular assays to confirm its mechanism of action.

Cellular Cyclin K Degradation Assay (Western Blot)

This is the primary cellular assay to confirm and quantify the degradation of Cyclin K following compound treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, HEK293T, A549) and allow them to adhere. Treat cells with a dose-response range of the test compound or DMSO vehicle control for a specified time (typically 1-5 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of total protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize protein levels.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize protein bands using an ECL chemiluminescent substrate and an imaging system. Quantify band intensities to determine the percentage of Cyclin K remaining relative to the loading control and normalized to the DMSO control.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biophysical assay to directly measure and quantify the degrader-induced formation of the DDB1-CDK12/Cyclin K complex in vitro.

Protocol:

-

Protein Preparation: Use purified recombinant proteins: DDB1 and the CDK12-Cyclin K complex.

-

Protein Labeling: Label one protein with a FRET donor fluorophore (e.g., terbium cryptate) and the other with a FRET acceptor (e.g., Alexa488 or d2). For example, use terbium-coupled streptavidin to bind a biotinylated DDB1 and an Alexa488-conjugated antibody or tag for CDK12/Cyclin K.

-

Assay Reaction: In a microplate, combine the labeled DDB1 and labeled CDK12-Cyclin K complex at fixed concentrations.

-

Compound Titration: Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilutions). Include a DMSO-only control.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the complex to reach equilibrium.

-

FRET Measurement: Read the plate on a TR-FRET-capable reader, measuring the emission at both the acceptor and donor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ for complex formation.

In Vitro / In Vivo Ubiquitination Assay

This assay provides direct evidence that the degrader induces the ubiquitination of Cyclin K.

Protocol:

-

Cell Treatment & Lysis (In Vivo): Treat cells (e.g., KBM7) with the degrader and a proteasome inhibitor (e.g., MG132 or carfilzomib) to allow polyubiquitinated substrates to accumulate. Lyse the cells under denaturing conditions.

-

Immunoprecipitation (IP): Incubate the cell lysate with an anti-Cyclin K antibody conjugated to beads to pull down Cyclin K and any covalently attached proteins.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution & Western Blot: Elute the proteins from the beads and analyze by Western blotting.

-

Detection: Probe the Western blot with an anti-ubiquitin antibody. A ladder of high-molecular-weight bands appearing only in the degrader-treated sample indicates polyubiquitination of Cyclin K.

-

In Vitro Variation: The assay can be reconstituted in vitro using purified E1 activating enzyme, E2 conjugating enzyme, the CUL4-DDB1 E3 ligase, ubiquitin, ATP, the CDK12-Cyclin K complex, and the degrader.

References

- 1. Cyclin K — 3decision [3decision.discngine.com]

- 2. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

Ternary Complex Formation with Cyclin K Degraders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the innovative strategies in this field are molecular glue degraders, small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation. This guide provides a comprehensive technical overview of the formation of ternary complexes involving Cyclin K degraders, focusing on the underlying molecular mechanisms, key quantitative parameters, and detailed experimental protocols for their characterization.

Cyclin K, in complex with Cyclin-Dependent Kinase 12 (CDK12) and CDK13, plays a crucial role in the regulation of transcriptional elongation. The degradation of Cyclin K has shown significant therapeutic potential in various cancers. Molecular glue degraders that target Cyclin K function by inducing and stabilizing a ternary complex between CDK12, the degrader molecule, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This guide will delve into the critical aspects of this process, providing researchers with the necessary information to design, execute, and interpret experiments in this exciting area of drug discovery.

Core Mechanism of Action

The fundamental mechanism of Cyclin K degradation by molecular glues involves the formation of a stable ternary complex. The degrader molecule acts as a "glue," creating a novel protein-protein interface between CDK12 and the Damage-Specific DNA Binding Protein 1 (DDB1), which is a component of the CUL4 E3 ubiquitin ligase complex.[1][2] This induced proximity brings Cyclin K, the natural binding partner of CDK12, into close range of the E3 ligase machinery. Consequently, Cyclin K is polyubiquitinated and marked for degradation by the 26S proteasome.[3][4] Notably, this mechanism bypasses the need for a conventional substrate receptor for the E3 ligase, with the degrader-bound CDK12 effectively acting as one.[4]

dot

References

- 1. biorxiv.org [biorxiv.org]

- 2. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

The Ubiquitin-Proteasome Pathway in Cyclin K Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin K, a crucial regulatory subunit of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, plays a pivotal role in the regulation of transcriptional elongation. The Cyclin K/CDK12 complex, in particular, is essential for maintaining genomic stability through the regulation of genes involved in the DNA damage response (DDR)[1][2]. Given its significance in cellular processes and its implications in cancer, the mechanisms governing Cyclin K protein stability are of profound interest to researchers and drug development professionals. A primary pathway controlling the cellular levels of Cyclin K is the ubiquitin-proteasome system (UPS). This technical guide provides an in-depth overview of the core mechanisms of Cyclin K degradation via the UPS, with a focus on the well-characterized induced degradation pathway and a discussion of the current understanding of its endogenous regulation.

Core Components of the Ubiquitin-Proteasome System in Cyclin K Degradation

The degradation of Cyclin K is a multi-step process involving a cascade of enzymatic reactions culminating in its recognition and degradation by the 26S proteasome. The key players in this pathway are the E3 ubiquitin ligases, which provide substrate specificity.

The CUL4-DDB1 E3 Ubiquitin Ligase Complex: A Central Player

A significant body of research has identified the Cullin 4 (CUL4)-DDB1-RBX1 E3 ubiquitin ligase complex as a key mediator of Cyclin K degradation, particularly in the context of induced degradation by small molecule "molecular glues"[3][4][5]. This E3 ligase complex is recruited to the CDK12-Cyclin K complex by these small molecules, leading to the polyubiquitination of Cyclin K and its subsequent proteasomal degradation.

Table 1: Key Protein Components in the Induced Degradation of Cyclin K

| Component | Function | Key References |

| Cyclin K (CCNK) | Regulatory subunit of CDK12 and CDK13; the substrate for ubiquitination. | |

| CDK12 | Catalytic subunit that complexes with Cyclin K; acts as a substrate receptor for the E3 ligase in the presence of molecular glues. | |

| CUL4A/B | Scaffold protein of the Cullin-RING E3 ubiquitin ligase complex. | |

| DDB1 | Adaptor protein that links substrate receptors to the CUL4 scaffold. | |

| RBX1 | RING-box protein that recruits the E2 ubiquitin-conjugating enzyme. |

Endogenous Regulation of Cyclin K Stability

While the induced degradation of Cyclin K by the CUL4-DDB1 complex is well-documented, the endogenous E3 ligase(s) responsible for the natural turnover of Cyclin K under physiological conditions are not yet clearly identified. Some studies suggest that Cyclin K is a relatively stable protein whose expression is not strongly cell cycle-dependent, and it may not be subject to significant proteasome-mediated regulation in the absence of external stimuli. However, the viral homolog, K-cyclin, has a measured half-life of approximately 6.9 hours in KSHV-infected cells, indicating that mechanisms for its turnover exist. Further research is required to elucidate the specific E3 ligases and regulatory mechanisms governing basal Cyclin K levels.

Deubiquitinating Enzymes (DUBs)

Currently, there is no direct evidence identifying specific deubiquitinating enzymes that counteract the ubiquitination of Cyclin K. DUBs play a critical role in reversing ubiquitination, thereby stabilizing their substrates. The identification of DUBs that regulate Cyclin K stability would provide further insights into its physiological and pathological functions.

Molecular Glues: Inducers of Cyclin K Degradation

A novel class of small molecules, termed "molecular glues," has been instrumental in elucidating the ubiquitin-proteasome pathway's role in Cyclin K degradation. These molecules function by inducing or stabilizing the interaction between the CDK12-Cyclin K complex and the CUL4-DDB1 E3 ligase, effectively hijacking the cellular degradation machinery to target Cyclin K.

Table 2: Examples of Molecular Glues Targeting Cyclin K for Degradation

| Molecular Glue | Mechanism of Action | Key References |

| HQ461 | Promotes the interaction between CDK12 and DDB1, leading to polyubiquitination and degradation of Cyclin K. | |

| SR-4835 | Acts as a molecular glue to recruit the CDK12-Cyclin K complex to the CUL4-RBX1-DDB1 E3 ligase complex. | |

| CR8 | A pan-CDK inhibitor that functions as a molecular glue to induce the degradation of Cyclin K via the CUL4-DDB1 complex. | |

| dCeMM2/3/4 | Induce proximity between CUL4B-DDB1 and CDK12/13-Cyclin K, leading to Cyclin K ubiquitination and degradation. |

Signaling and Logical Pathways

The induced degradation of Cyclin K follows a clear logical pathway, initiated by the introduction of a molecular glue.

Caption: Induced degradation of Cyclin K via a molecular glue.

Experimental Protocols

In Vitro Ubiquitination Assay for Cyclin K

This assay is used to biochemically reconstitute the ubiquitination of Cyclin K in the presence of a molecular glue.

Materials:

-

Recombinant human E1 activating enzyme (UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D1)

-

Recombinant human CUL4-DDB1-RBX1 E3 ligase complex

-

Recombinant human CDK12/Cyclin K complex

-

Human ubiquitin

-

ATP

-

10x Ubiquitination buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

Molecular glue of interest (e.g., HQ461) dissolved in DMSO

-

DMSO (vehicle control)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Primary antibody against Cyclin K

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Assemble the ubiquitination reaction mixture on ice in a final volume of 25-50 µL. A typical reaction contains:

-

E1 enzyme (50-100 nM)

-

E2 enzyme (0.2-0.5 µM)

-

CUL4-DDB1-RBX1 E3 ligase (0.1-0.2 µM)

-

CDK12/Cyclin K (0.2-0.5 µM)

-

Ubiquitin (5-10 µM)

-

ATP (2-5 mM)

-

1x Ubiquitination buffer

-

-

Add the molecular glue to the desired final concentration. For the negative control, add an equivalent volume of DMSO.

-

Initiate the reaction by incubating at 37°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-Cyclin K antibody to detect the ubiquitination ladder (a series of higher molecular weight bands corresponding to polyubiquitinated Cyclin K).

Caption: Workflow for an in vitro Cyclin K ubiquitination assay.

Immunoprecipitation of Ubiquitinated Cyclin K from Cell Lysates

This protocol is designed to isolate and detect ubiquitinated Cyclin K from cells treated with a molecular glue and a proteasome inhibitor.

Materials:

-

Cell culture reagents

-

Molecular glue of interest

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Antibody against Cyclin K for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE loading buffer

-

Western blotting reagents as described above

-

Primary antibody against ubiquitin

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the molecular glue for the desired time and concentration. In the final 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.

-

Harvest and lyse the cells in lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysate with an anti-Cyclin K antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.

-

Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chain on Cyclin K. A reciprocal blot using an anti-Cyclin K antibody can confirm the immunoprecipitation.

Cycloheximide (CHX) Chase Assay to Determine Cyclin K Half-life

This assay measures the stability of Cyclin K by inhibiting new protein synthesis and observing its degradation over time.

Materials:

-

Cell culture reagents

-

Cycloheximide (CHX) solution

-

Cell lysis buffer

-

Western blotting reagents as described above

-

Primary antibody against Cyclin K

-

Primary antibody against a stable loading control protein (e.g., GAPDH, β-actin)

Procedure:

-

Plate cells and grow to sub-confluency.

-

Treat cells with CHX (e.g., 50-100 µg/mL) to block protein synthesis.

-

Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Lyse the cells at each time point and quantify the total protein concentration.

-

Perform Western blotting on equal amounts of total protein from each time point.

-

Probe the blot with antibodies against Cyclin K and a loading control.

-

Quantify the band intensities for Cyclin K at each time point, normalize to the loading control, and then normalize to the 0-hour time point.

-

Plot the relative Cyclin K levels against time to determine its half-life.

Quantitative Data

Quantitative data on the degradation of Cyclin K is crucial for understanding the efficacy of molecular glues and for modeling the kinetics of the degradation process.

Table 3: Example Quantitative Data for Cyclin K Degradation

| Parameter | Value | Cell Line | Compound | Reference |

| IC₅₀ (Cytotoxicity) | 1.3 µM | A549 | HQ461 | |

| Cyclin K Half-life (K-cyclin) | ~6.9 hours | BC3 | N/A (endogenous) | |

| Cyclin K Degradation | >8-fold reduction in 4 hours | A549 | HQ461 | |

| EC₅₀ (TR-FRET for DDB1-CDK12 interaction) | 16 ± 1 nM | In vitro | SR-4835 |

Note: Data on the half-life of endogenous human Cyclin K under physiological conditions is limited, with some evidence suggesting it is a stable protein. The provided half-life is for the viral homolog K-cyclin.

Conclusion and Future Directions

The ubiquitin-proteasome pathway, particularly the CUL4-DDB1 E3 ligase complex, is a critical regulator of Cyclin K levels, especially in the context of targeted protein degradation by molecular glues. This has opened up new therapeutic avenues for cancers dependent on CDK12/13 activity. However, significant gaps in our understanding of the endogenous regulation of Cyclin K stability remain. Future research should focus on:

-

Identifying the endogenous E3 ligase(s) and deubiquitinating enzymes that control the basal turnover of Cyclin K.

-

Mapping the specific ubiquitination sites on Cyclin K and understanding how they regulate its degradation.

-

Acquiring more quantitative data on the half-life and degradation kinetics of Cyclin K in various physiological and pathological contexts.

A deeper understanding of these aspects will not only enhance our fundamental knowledge of Cyclin K biology but also inform the development of more precise and effective therapeutic strategies targeting this important transcriptional regulator.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dissenting degradation: Deubiquitinases in cell cycle and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeted Protein Degradation through Recruitment of the CUL4A Complex Adaptor Protein DDB1 - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Consequences of Cyclin K Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical cellular ramifications of Cyclin K depletion. Cyclin K, primarily through its association with Cyclin-Dependent Kinase 12 (CDK12) and to a lesser extent CDK13, plays a pivotal role in the regulation of transcription and the maintenance of genomic stability.[1][2][3][4] Its depletion triggers a cascade of events, impacting gene expression, DNA repair, and cell cycle progression, with significant implications for cancer biology and therapeutic development.[5]

Core Biological Functions of the Cyclin K/CDK12 Complex

The Cyclin K/CDK12 complex is a key regulator of RNA Polymerase II (RNAPII) function. Specifically, it is a major kinase responsible for phosphorylating the Serine 2 (Ser2) residue within the C-terminal domain (CTD) of RNAPII. This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, particularly for a subset of long genes with a high number of exons.

Depletion of Cyclin K leads to a significant reduction in RNAPII Ser2 phosphorylation, which impairs the expression of a specific set of genes, most notably those involved in the DNA Damage Response (DDR). This includes critical regulators of genomic stability such as BRCA1, ATR, FANCI, and FANCD2. The resulting phenotype, often termed "BRCAness," renders cells deficient in homologous recombination (HR), a major DNA double-strand break repair pathway.

Cellular Consequences of Cyclin K Depletion

The downstream effects of Cyclin K depletion are profound and multifaceted, impacting cellular homeostasis and survival.

Transcriptional Dysregulation

Depletion of Cyclin K does not lead to a global shutdown of transcription but rather to a selective downregulation of genes regulated by the Cyclin K/CDK12 complex. This is a direct consequence of reduced RNAPII Ser2 phosphorylation and impaired transcriptional elongation.

Genomic Instability and Impaired DNA Damage Response

The most critical consequence of Cyclin K depletion is the compromised expression of key DDR genes. This leads to:

-

Increased spontaneous DNA damage: Cells depleted of Cyclin K exhibit a higher incidence of spontaneous DNA damage, as evidenced by the accumulation of γH2AX and 53BP1 foci.

-

Sensitivity to DNA damaging agents: These cells are hypersensitive to a variety of DNA damaging agents, including PARP inhibitors, platinum-based chemotherapy, and topoisomerase inhibitors like camptothecin and etoposide. This synthetic lethality provides a strong rationale for targeting the Cyclin K/CDK12 complex in certain cancers.

Cell Cycle Dysregulation and Reduced Proliferation

Cyclin K depletion has a significant impact on cell proliferation and cell cycle progression. Studies have shown that knockdown of Cyclin K can lead to:

-

Reduced cell proliferation: A marked decrease in the rate of cell growth is a common observation.

-

Cell cycle arrest: Depletion can trigger a G2/M checkpoint activation in response to the accumulation of DNA damage.

-

Defects in pre-replicative complex assembly: Cyclin K is also implicated in the efficient assembly of the pre-replicative complex during the G1 phase, and its absence can hinder the G1-to-S phase transition.

Quantitative Data on Cyclin K Depletion

The following tables summarize quantitative data from studies investigating the effects of Cyclin K depletion.

| Cell Line | Method of Depletion | DNA Damaging Agent | Effect on Cell Viability | Reference |

| HeLa | siRNA | Mitomycin C (MMC) | Moderate sensitivity | |

| HeLa | siRNA | Etoposide (ETO) | Significant sensitivity | |

| HeLa | siRNA | Camptothecin (CMT) | Significant sensitivity | |

| HCT116 | shRNA | N/A | Reduced cell number over time | |

| H1299 | shRNA | N/A | Reduced cell number over time | |

| HeLa | shRNA | N/A | Reduced cell number over time | |

| A549 | siRNA | N/A | Decreased cell growth | |

| H460 | siRNA | N/A | Decreased cell growth |

Table 1: Effects of Cyclin K Depletion on Cell Viability and Proliferation.

| Cell Line | Method of Depletion | Gene | Fold Change in mRNA Level | Reference |

| HCT116 | siRNA | BRCA1 | Decreased | |

| HCT116 | siRNA | ATR | Decreased | |

| HCT116 | siRNA | FANCI | Decreased | |

| HCT116 | siRNA | FANCD2 | Decreased |

Table 2: Effects of Cyclin K Depletion on the Expression of DNA Damage Response Genes.

| Cellular Process | Key Proteins Involved | Consequence of Cyclin K Depletion |

| Transcription Elongation | RNA Polymerase II (RNAPII) | Decreased Ser2 phosphorylation of RNAPII CTD, leading to impaired elongation of long genes. |

| DNA Damage Response | BRCA1, ATR, FANCI, FANCD2 | Decreased expression, leading to genomic instability and sensitivity to DNA damaging agents. |

| Cell Cycle Progression | Pre-replicative complex proteins | Impaired assembly, contributing to reduced proliferation and potential G1/S arrest. |

| Mitosis | Aurora B | Transcriptional downregulation, leading to mitotic defects. |

Table 3: Summary of Cellular Processes Affected by Cyclin K Depletion.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in this field. Below are representative protocols for key experiments used to study the consequences of Cyclin K depletion.

Protocol 1: siRNA-Mediated Knockdown of Cyclin K

-

Cell Seeding: Plate cells (e.g., HeLa, HCT116) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

Transfection Reagent Preparation: Dilute siRNA targeting Cyclin K (and a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM).

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.

-

Incubation: Incubate the cells for 48-72 hours to allow for Cyclin K knockdown.

-

Validation: Harvest cells for downstream analysis. Validate knockdown efficiency by Western blotting for Cyclin K protein levels and/or RT-qPCR for CCNK mRNA levels.

Protocol 2: Western Blotting for RNAPII Phosphorylation and DDR Proteins

-

Cell Lysis: After Cyclin K knockdown, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Cyclin K (for knockdown validation)

-

Phospho-RNAPII Ser2

-

Total RNAPII

-

BRCA1, ATR, FANCI, FANCD2

-

A loading control (e.g., GAPDH, β-actin)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Cell Viability Assay (e.g., MTT or Crystal Violet)

-

Cell Treatment: Following Cyclin K knockdown, seed cells in 96-well plates and treat with various concentrations of a DNA damaging agent (e.g., olaparib, cisplatin, etoposide) for a specified period (e.g., 72 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Crystal Violet Assay:

-

Fix the cells with methanol.

-

Stain the cells with 0.5% crystal violet solution.

-

Wash away excess stain and solubilize the bound dye with a solubilizing agent.

-

Measure the absorbance at 590 nm.

-

-

Data Analysis: Normalize the viability of treated cells to that of untreated control cells to determine the percentage of cell viability.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Cyclin K/CDK12 signaling pathway in transcription and DNA damage response.

Caption: Experimental workflow for investigating Cyclin K depletion.

Conclusion

Depletion of Cyclin K has emerged as a significant event with profound consequences for cellular function, primarily through the disruption of transcriptional regulation and the DNA damage response. The selective dependence of certain cellular pathways, particularly homologous recombination, on the Cyclin K/CDK12 complex has positioned it as a compelling target for therapeutic intervention, especially in oncology. A thorough understanding of the molecular mechanisms underpinning the cellular response to Cyclin K depletion is paramount for the continued development of novel and effective cancer therapies. This guide provides a foundational overview for researchers and drug development professionals dedicated to advancing this critical area of study.

References

- 1. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The cyclin K/Cdk12 complex: An emerging new player in the maintenance of genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin K goes with Cdk12 and Cdk13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unlocking New Therapeutic Avenues: A Technical Guide to Identifying Novel Scaffolds for Cyclin K Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin K, a crucial regulatory partner of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, plays a pivotal role in transcriptional regulation. The Cyclin K/CDK12/13 complexes are essential for the phosphorylation of the C-terminal domain of RNA Polymerase II, a process critical for transcriptional elongation and the expression of long genes, including those integral to the DNA damage response (DDR).[1][2] Dysregulation of the Cyclin K/CDK12 axis has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][3] Targeted protein degradation has emerged as a powerful strategy to eliminate pathogenic proteins, and recent advancements have identified novel molecular scaffolds that induce the degradation of Cyclin K.[4]

This technical guide provides an in-depth overview of the current landscape of Cyclin K degradation, focusing on the identification of new chemical scaffolds. We will delve into the core mechanisms, present quantitative data for key compounds, provide detailed experimental protocols for the characterization of Cyclin K degraders, and visualize the associated signaling pathways and experimental workflows.

Core Mechanism: Molecular Glue-Mediated Degradation of Cyclin K

The predominant mechanism for the targeted degradation of Cyclin K involves the use of "molecular glues." These small molecules induce a novel protein-protein interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. Unlike traditional inhibitors, molecular glues do not block the active site of their target but instead repurpose it to induce proximity to an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of a target protein. In the case of Cyclin K, the molecular glue binds to the ATP-binding pocket of CDK12, creating a new composite surface that is recognized by DDB1, a substrate receptor for the CUL4 E3 ligase. This induced ternary complex formation brings Cyclin K into proximity with the E3 ligase machinery, leading to its polyubiquitination and degradation by the proteasome.

While the induced degradation of Cyclin K is the primary and most rapid consequence, prolonged treatment with these molecular glues can also lead to the degradation of its partner, CDK12. It is important to note that while some CDK inhibitors have been identified as Cyclin K degraders, not all CDK12 inhibitors induce its degradation, highlighting the specific structural requirements for molecular glue activity.

Another emerging strategy for targeting Cyclin K is the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a ligand for the target protein (Cyclin K or CDK12), a linker, and a ligand for an E3 ligase. By simultaneously binding to both the target and the E3 ligase, PROTACs induce their proximity and subsequent degradation of the target protein.

Currently, the endogenous, cell-cycle-dependent regulation of Cyclin K stability is not as well-characterized as that of other cyclins like Cyclin D or Cyclin B. The primary focus of current research is on the induced degradation of Cyclin K as a therapeutic strategy.

Novel Scaffolds for Cyclin K Degradation

Several distinct chemical scaffolds have been identified that function as molecular glues to induce Cyclin K degradation. These compounds often originate from CDK inhibitor screening campaigns and have been retrospectively identified as degraders.

| Scaffold/Compound | Description | Key Features |

| HQ461 | A molecular glue discovered through a phenotype-based high-throughput screen. | Binds to the CDK12 kinase domain, creating a modified surface to recruit DDB1. |

| CR8 | A pan-CDK inhibitor identified as a molecular glue degrader of Cyclin K. | A solvent-exposed pyridyl moiety is crucial for inducing the interaction between CDK12 and DDB1. |

| SR-4835 | A CDK12 inhibitor that promotes the proteasomal degradation of Cyclin K. | Facilitates the formation of a ternary complex between CDK12, DDB1, and the small molecule. |

| Dinaciclib-based | The pan-CDK inhibitor dinaciclib can be converted into a Cyclin K degrader. | Modifications to the solvent-exposed region of dinaciclib confer molecular glue activity. |

| AT-7519-based | Another pan-CDK inhibitor that can be repurposed as a Cyclin K degrader. | Demonstrates that diverse chemical cores can be adapted to induce Cyclin K degradation. |

| dCeMM2/3/4 | Identified through comparative chemical screening in hypo-neddylated cells. | Induce destabilization of Cyclin K by promoting the interaction between CDK12:Cyclin K and the CRL4B ligase complex. |

| PROTACs (e.g., PP-C8) | Bifunctional molecules designed to bring Cyclin K/CDK12 into proximity with an E3 ligase. | Consist of a CDK12 ligand, a linker, and an E3 ligase ligand (e.g., for Cereblon or VHL). |

Quantitative Data for Key Cyclin K Degraders

The following table summarizes key quantitative data for some of the identified Cyclin K degraders. DC50 represents the concentration of the compound that results in 50% degradation of the target protein, while Dmax is the maximum degradation achieved.

| Compound | Target Cell Line | DC50 | Dmax | Reference |

| HQ461 | HCT116 | ~1 µM | >90% | |

| CR8 | MOLT-4 | ~1 µM | >90% | |

| Dinaciclib-based degrader (compound 36) | HEK293T | <0.2 µM | >95% | |

| AT-7519-based degrader (compound 40) | HEK293T | ~0.5 µM | >95% | |

| SR-4835 | MDA-MB-231 | Not specified | >90% |

Note: The experimental conditions for determining DC50 and Dmax values can vary between studies, making direct comparisons challenging. The data presented here is for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize new scaffolds for Cyclin K degradation.

Western Blot Analysis for Cyclin K Degradation

This is a fundamental technique to assess the reduction in Cyclin K protein levels following compound treatment.

a. Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., HCT116, MDA-MB-231, HEK293T) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with a dose-response range of the test compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or a time-course at a fixed concentration. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 2, 4, 8, 24 hours).

b. Protein Extraction:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

c. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

d. SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of Cyclin K.

Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation

This experiment confirms the drug-induced interaction between CDK12, Cyclin K, and DDB1.

a. Cell Lysis and Immunoprecipitation:

-

Treat cells with the test compound or vehicle control as described above.

-

Lyse the cells in a non-denaturing IP lysis buffer.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against CDK12 (or a FLAG-tagged CDK12 if using an overexpression system) overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.

b. Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using antibodies against CDK12, Cyclin K, and DDB1.

-

An increased amount of Cyclin K and DDB1 in the CDK12 immunoprecipitate from compound-treated cells compared to the control indicates the formation of the ternary complex.

High-Throughput Screening for Cyclin K Degraders using HiBiT Assay

The HiBiT protein tagging system allows for a sensitive and quantitative measurement of protein degradation in a high-throughput format.

a. Generation of a HiBiT-Tagged Cyclin K Cell Line:

-

Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the N- or C-terminus of the endogenous Cyclin K locus in a suitable cell line.

-

Select and validate a clonal cell line that expresses HiBiT-Cyclin K at endogenous levels.

b. High-Throughput Screening:

-

Seed the HiBiT-Cyclin K cells in 384-well plates.

-

Use an automated liquid handler to dispense a library of small molecules at various concentrations into the wells.

-

Incubate the cells with the compounds for a defined period (e.g., 6 or 24 hours).

-

Add a lytic detection reagent containing the LgBiT protein and a luciferase substrate.

-

Measure the luminescence signal using a plate reader. A decrease in luminescence indicates degradation of HiBiT-Cyclin K.

-

Hits can be further validated and characterized using Western blotting and other secondary assays.

Visualizations

Signaling Pathway Diagram

Caption: Molecular glue-mediated degradation pathway of Cyclin K.

Experimental Workflow Diagram

Caption: Experimental workflow for the discovery of Cyclin K degraders.

Conclusion

The targeted degradation of Cyclin K represents a promising therapeutic strategy for cancers dependent on the CDK12/13 pathway. The discovery of molecular glues has unveiled a novel pharmacological modality to achieve this, and ongoing research continues to identify new chemical scaffolds with this activity. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to identify and characterize novel Cyclin K degraders. Future work in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in preclinical and clinical settings. A deeper understanding of the endogenous regulation of Cyclin K stability may also open up new avenues for therapeutic intervention.

References

- 1. Coming of Age: Targeting Cyclin K in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]

Methodological & Application

Application Notes and Protocols for Immunoblotting of Cyclin K

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and semi-quantitative analysis of Cyclin K protein levels in cell lysates using immunoblotting. This guide is intended for researchers in cell biology, oncology, and pharmacology to effectively probe the expression and modulation of Cyclin K, a key regulator of transcription and the DNA damage response.

Introduction

Cyclin K, in partnership with Cyclin-Dependent Kinase 12 (CDK12) and CDK13, plays a critical role in regulating gene transcription. The Cyclin K/CDK12 complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a process essential for transcriptional elongation and the expression of long genes, including those integral to the DNA damage response (DDR) pathway such as BRCA1 and ATR.[1][2] Given its crucial role in maintaining genomic stability, the Cyclin K/CDK12 complex has emerged as a significant therapeutic target in oncology.[3] Monitoring Cyclin K protein levels via immunoblotting is a fundamental technique to study its function, regulation, and the efficacy of therapeutic interventions targeting this pathway.

Signaling Pathway of Cyclin K in Transcriptional Regulation and DNA Damage Response

The following diagram illustrates the central role of the Cyclin K/CDK12 complex in phosphorylating RNA Polymerase II, leading to the transcription of DNA damage response genes.

Caption: Cyclin K/CDK12 signaling pathway.

Experimental Protocols

This section provides a detailed methodology for a western blot experiment to assess Cyclin K protein levels.

Materials and Reagents

-

Cell Lines: Relevant cell lines for the research question (e.g., HCT116, MIA PaCa-2).

-

Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA: 0.25%.

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended for efficient extraction of nuclear proteins.

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% sodium deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4X)

-

Precast Polyacrylamide Gels (e.g., 4-15% Mini-PROTEAN TGX Gels)

-

PVDF or Nitrocellulose Membranes

-

Transfer Buffer

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

-

Primary Antibodies:

-

Rabbit anti-Cyclin K antibody (e.g., Cell Signaling Technology #19472, 1:1000 dilution).[3]

-

Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Chemiluminescent Substrate (ECL)

Protocol 1: Cell Culture and Treatment

-

Culture cells in appropriate medium and conditions until they reach the desired confluency (typically 70-80%).

-

If applicable, treat cells with experimental compounds (e.g., siRNA, small molecule inhibitors) for the desired time points.

Protocol 2: Protein Extraction

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protocol 3: Western Blot Analysis

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin K at 1:1000 and a loading control antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow

The following diagram outlines the key steps in the immunoblotting protocol for Cyclin K.

Caption: Immunoblotting workflow for Cyclin K.

Data Presentation

Quantitative data from western blot experiments should be summarized for clear comparison. Densitometry analysis of the protein bands can be performed using appropriate software. The intensity of the Cyclin K band should be normalized to the intensity of the loading control (e.g., GAPDH or β-actin).

Table 1: Representative Data for Cyclin K Protein Levels Following siRNA-Mediated Knockdown in HCT116 Cells

| Treatment | Target | Normalized Cyclin K Protein Level (Arbitrary Units) | Standard Deviation |

| Control siRNA | N/A | 1.00 | ± 0.12 |

| Cyclin K siRNA | Cyclin K | 0.25 | ± 0.05 |

| CDK12 siRNA | CDK12 | 0.98 | ± 0.15 |

| CDK13 siRNA | CDK13 | 1.02 | ± 0.10 |

Note: This table presents representative data based on findings from Blazek et al. (2011), where siRNA-mediated knockdown of Cyclin K resulted in a significant decrease in its protein levels, while knockdown of its binding partners CDK12 or CDK13 did not affect Cyclin K levels. Actual values will vary depending on experimental conditions.[1]

References

- 1. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin K (E7F4N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Utilizing CRISPR/Cas9 to Elucidate Cyclin K Degrader Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin K (CCNK), in partnership with its primary cyclin-dependent kinase (CDK) partners, CDK12 and CDK13, plays a crucial role in the regulation of transcriptional elongation.[1][2] The Cyclin K/CDK12/13 complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step for the transition from transcription initiation to productive elongation.[1][2][3] Dysregulation of this complex has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

Recently, a novel class of small molecules, known as "molecular glue" degraders, has emerged. These compounds induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. Several potent and selective degraders of Cyclin K have been discovered, offering a powerful approach to modulate the activity of the Cyclin K/CDK12/13 complex.

The CRISPR/Cas9 gene-editing technology provides an indispensable tool for studying the mechanism of action of these Cyclin K degraders. By precisely knocking out genes encoding components of the ubiquitin-proteasome machinery, researchers can identify the specific E3 ligase complexes responsible for degrader-induced Cyclin K ubiquitination and subsequent degradation. Furthermore, CRISPR/Cas9 can be used to generate reporter cell lines, such as those expressing a Cyclin K-eGFP fusion protein, to facilitate the quantitative analysis of protein degradation kinetics.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 technology to investigate the function of Cyclin K degraders.

Data Presentation

The following tables summarize quantitative data on the efficacy of various Cyclin K degraders.

Table 1: Potency of Cyclin K Degraders in A549 Cells

| Compound | DC50 (nM) | Dmax (%) | Time (h) | Assay |

| SR-4835 | ~10 | >95 | 2 | HiBiT |

| THZ531 | >1000 | <10 | 2 | HiBiT |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Effect of Various Compounds on Cyclin K Levels in HEK293T Cells

| Compound (1 µM) | Normalized Cyclin K Levels (vs. DMSO) |

| CR8 | 0.05 |

| Dinaciclib analogue (36) | 0.10 |

| AT-7519 analogue (40) | 0.25 |

| Furan analogue (29) | 0.40 |

Data represents the mean of three independent experiments after 2 hours of treatment.

Signaling and Experimental Workflow Diagrams

Caption: HQ461-mediated degradation of Cyclin K pathway.

Caption: Workflow for characterizing a molecular glue degrader.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of CCNK in Human Cell Lines

This protocol describes the generation of Cyclin K (CCNK) knockout cell lines using CRISPR/Cas9 technology.

1.1. sgRNA Design and Cloning

-

Design sgRNAs targeting an early exon of the CCNK gene using an online design tool (e.g., GenScript's gRNA design tool). Select at least two sgRNAs with high on-target scores and low off-target potential.

-

Synthesize and anneal complementary oligonucleotides for the selected sgRNAs.

-

Clone the annealed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138) according to the manufacturer's protocol.

-

Verify the insertion of the sgRNA sequence by Sanger sequencing.

1.2. Transfection of Cells

-

One day prior to transfection, seed the target human cell line (e.g., HEK293T, A549) in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfect the cells with the sgRNA-Cas9 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's instructions.

-

(Optional) 48 hours post-transfection, enrich for transfected cells by fluorescence-activated cell sorting (FACS) for GFP-positive cells.

1.3. Clonal Selection and Expansion

-

After transfection or FACS sorting, dilute the cells to a single-cell suspension and plate them in a 96-well plate to obtain single-cell-derived colonies.

-

Monitor the plates for colony formation over the next 1-3 weeks.

-

Once colonies are visible, expand them into larger culture vessels.

1.4. Verification of Knockout

-

Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and analyze for insertions or deletions (indels) using methods such as Tracking of Indels by Decomposition (TIDE) or Sanger sequencing of cloned PCR products.

-

Western Blot Analysis: Prepare protein lysates from the clonal cell lines and perform a Western blot (see Protocol 3) to confirm the absence of Cyclin K protein.

Protocol 2: Generation of a Stable Cell Line Expressing Cyclin K-eGFP

This protocol describes the creation of a stable cell line endogenously expressing a Cyclin K-eGFP fusion protein for monitoring protein degradation.

2.1. Generation of Expression Vector

-

Obtain a mammalian expression vector containing a fluorescent reporter (e.g., eGFP) and a selection marker (e.g., neomycin resistance).

-

Clone the full-length human CCNK cDNA in-frame with the eGFP tag.

-

Verify the construct by restriction digest and Sanger sequencing.

2.2. Transfection and Selection

-

Transfect the target cell line with the Cyclin K-eGFP expression vector as described in Protocol 1.2.

-

48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium. The optimal concentration of the antibiotic should be determined by a kill curve for the specific cell line.

-

Maintain the cells under selection pressure, replacing the medium with fresh antibiotic-containing medium every 3-4 days, until resistant colonies appear.

2.3. Clonal Isolation and Characterization

-

Isolate and expand individual resistant colonies as described in Protocol 1.3.

-

Screen the clones for Cyclin K-eGFP expression and proper localization (nuclear) by fluorescence microscopy.

-

Confirm the expression of the full-length fusion protein by Western blot using antibodies against both Cyclin K and GFP.

Protocol 3: Western Blot Analysis of Cyclin K Degradation

This protocol details the procedure for quantifying the degradation of Cyclin K in response to degrader treatment.

3.1. Cell Treatment and Lysis

-

Seed cells (wild-type or CCNK knockout) in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with the Cyclin K degrader at various concentrations and for different time points. Include a DMSO-treated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

3.2. SDS-PAGE and Immunoblotting

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.3. Quantification

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the Cyclin K band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of Cyclin K degradation relative to the DMSO-treated control.

Protocol 4: Flow Cytometry Analysis of Cyclin K-eGFP Degradation

This protocol describes the use of flow cytometry to quantify the degradation of a Cyclin K-eGFP fusion protein.

4.1. Cell Preparation

-

Seed the stable Cyclin K-eGFP expressing cell line in a 12-well or 24-well plate.

-

Treat the cells with the Cyclin K degrader as described in Protocol 3.1.

-

After treatment, harvest the cells by trypsinization and wash them with PBS.

-

Resuspend the cells in FACS buffer (PBS with 1-2% FBS) at a concentration of approximately 1 x 10^6 cells/mL.

4.2. Flow Cytometry Acquisition

-

Analyze the cells on a flow cytometer equipped with a 488 nm laser for eGFP excitation.

-

Set the forward scatter (FSC) and side scatter (SSC) to gate on the live, single-cell population.

-

Collect eGFP fluorescence data (typically in the FITC channel) for at least 10,000 events per sample.

4.3. Data Analysis

-

Analyze the flow cytometry data using appropriate software (e.g., FlowJo).

-

Gate on the live, single-cell population.

-

Determine the median fluorescence intensity (MFI) of the eGFP signal for each sample.

-

Calculate the percentage of Cyclin K-eGFP degradation by normalizing the MFI of the treated samples to the MFI of the DMSO-treated control.

-

Plot the percentage of degradation against the degrader concentration to determine the DC50 value.

References

Application Notes and Protocols for In Vitro Ubiquitination Assay of Cyclin K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin K, a crucial regulator of the cell cycle and transcription, functions as a regulatory subunit of cyclin-dependent kinases (CDKs), primarily CDK12 and CDK13.[1] The activity of the Cyclin K/CDK12 complex is integral to transcriptional regulation. The targeted degradation of Cyclin K through the ubiquitin-proteasome system has emerged as a promising therapeutic strategy, particularly in oncology.[2][3] This document provides detailed application notes and protocols for performing an in vitro ubiquitination assay for Cyclin K, a fundamental tool for studying the mechanisms of targeted protein degradation and for the screening and characterization of potential therapeutic compounds like molecular glues.[4]

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target.[5] In the case of Cyclin K, compounds such as HQ461 and CR8 have been shown to mediate its degradation by promoting the formation of a ternary complex between the CDK12/Cyclin K complex and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This in vitro assay allows for the precise biochemical reconstitution of this process, enabling the detailed investigation of the mechanism of action of these molecules.

Signaling Pathway and Experimental Workflow

The ubiquitination of Cyclin K is a multi-step enzymatic cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). In the context of targeted degradation by molecular glues, the E3 ligase is redirected to recognize Cyclin K as a substrate.

Caption: Signaling pathway of molecular glue-induced Cyclin K ubiquitination.

The experimental workflow for the in vitro ubiquitination assay involves combining the necessary enzymatic components and the target protein in a controlled reaction, followed by detection of the ubiquitinated product.

Caption: Experimental workflow for the in vitro Cyclin K ubiquitination assay.

Quantitative Data Summary

The following tables summarize typical concentrations and conditions for the in vitro ubiquitination assay for Cyclin K. These values may require optimization depending on the specific reagents and experimental goals.

Table 1: Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration |

| E1 Enzyme | 5 µM | 100 nM |

| E2 Enzyme | 25 µM | 200 - 500 nM |

| DDB1-CUL4-RBX1 E3 Ligase | 10 µM | 200 - 500 ng |

| CDK12/Cyclin K Complex | User-defined | 5 - 10 µM |

| Ubiquitin | 10 mg/mL (1.17 mM) | ~100 µM |